tert-Butyl Methyl(piperidin-3-yl)carbamate
Overview
Description
tert-Butyl Methyl(piperidin-3-yl)carbamate is a synthetic organic compound belonging to the piperidine family. It is a colorless, odorless solid that is soluble in water and polar organic solvents. This compound is used in a variety of applications in scientific research, including as a reagent for the synthesis of other organic compounds, as a catalyst in chemical reactions, and as a building block for more complex molecules.
Preparation Methods
The synthesis of tert-Butyl Methyl(piperidin-3-yl)carbamate involves several steps. One common method includes the reaction of 3-t-butoxycarbonylaminopiperidin-1-carboxylic acid benzyl ester with methyl iodide in the presence of sodium hydride and N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification using silica gel column chromatography. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl Methyl(piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include sodium hydride, methyl iodide, and various solvents like N,N-dimethylformamide and ethyl acetate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl Methyl(piperidin-3-yl)carbamate is widely used in scientific research for various purposes:
Chemistry: It serves as a reagent and catalyst in organic synthesis, aiding in the formation of complex molecules.
Biology: This compound is used in biochemical studies to investigate its potential effects on biological systems.
Medicine: It is a valuable intermediate for the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl Methyl(piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl Methyl(piperidin-3-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
- tert-Butyl N-[(3R)-piperidin-3-yl]carbamate
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific reactivity and versatility in various scientific research applications.
Properties
IUPAC Name |
tert-butyl N-methyl-N-piperidin-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXNDTNDOHQMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625682 | |
Record name | tert-Butyl methyl(piperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172478-01-2 | |
Record name | tert-Butyl methyl(piperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-methyl-N-(piperidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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